molecular formula C13H20O B14749095 1-(Butoxymethyl)-4-ethylbenzene CAS No. 777-90-2

1-(Butoxymethyl)-4-ethylbenzene

Cat. No.: B14749095
CAS No.: 777-90-2
M. Wt: 192.30 g/mol
InChI Key: HMXWLVJJICISIQ-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)-4-ethylbenzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at the para position and a butoxymethyl group (–CH₂–O–C₄H₉) at the adjacent position. The butoxymethyl substituent introduces both lipophilic (due to the butyl chain) and polar (due to the ether oxygen) characteristics, influencing its physicochemical properties and biological interactions. This compound is structurally related to derivatives used in pharmaceutical research, particularly in the development of α/β-adrenergic blockers and acetylcholinesterase inhibitors . Its synthesis typically involves alkylation or substitution reactions using precursors like 1-(chloromethyl)-4-ethylbenzene, followed by etherification with butanol .

Properties

CAS No.

777-90-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-(butoxymethyl)-4-ethylbenzene

InChI

InChI=1S/C13H20O/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3

InChI Key

HMXWLVJJICISIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(C=C1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-4-ethylbenzene typically involves the alkylation of 4-ethylbenzyl alcohol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Butoxymethyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce nitro or sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of butoxymethyl-4-ethylbenzaldehyde or butoxymethyl-4-ethylbenzoic acid.

    Reduction: Formation of butoxymethyl-4-ethylbenzyl alcohol.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

1-(Butoxymethyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butoxymethyl)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Substituents Key Structural Differences
1-(Chloromethyl)-4-ethylbenzene –CH₂Cl at para position Halogen (Cl) instead of butoxymethyl
1-(Bromomethyl)-4-ethylbenzene –CH₂Br at para position Bromine substituent; higher molecular weight (199.09 g/mol)
1-(tert-Butoxy)-4-ethylbenzene –O–C(CH₃)₃ at para position tert-Butoxy group instead of butoxymethyl
Perthane (Ethylan) –CCl₂–C(C₂H₅)₂ linkage Dichloroethyl bridge; pesticide use
1-[(But-2-en-1-yl)oxy]-4-ethylbenzene Allyl ether (–O–CH₂–CH=CH₂) Unsaturated butenyl group

Key Insights :

  • Electron-withdrawing vs. Electron-donating groups : Halogenated derivatives (e.g., –CH₂Cl, –CH₂Br) exhibit higher reactivity in nucleophilic substitutions compared to the electron-rich butoxymethyl group .
Physicochemical Properties
Property 1-(Butoxymethyl)-4-ethylbenzene 1-(Chloromethyl)-4-ethylbenzene 1-(Bromomethyl)-4-ethylbenzene
Molecular Formula C₁₃H₂₀O C₉H₁₁Cl C₉H₁₁Br
Molecular Weight (g/mol) 192.30 154.64 199.09
Boiling Point (°C) Not reported Not reported 84
Density (g/cm³) ~1.0 (estimated) Not reported 1.312

Notes:

  • The butoxymethyl group increases molecular weight and likely reduces volatility compared to halogenated analogues.
  • Density and boiling point data for this compound are extrapolated from structurally similar ethers .

Comparison with Analogues :

  • Methoxymethyl vs. Butoxymethyl : Longer alkoxy chains (e.g., butoxymethyl) enhance receptor binding affinity due to increased hydrophobic interactions .
  • Halogenated Derivatives : Chloro/bromo-substituted analogues are more reactive but may exhibit cytotoxicity, limiting therapeutic use .

Challenges :

  • Regioselectivity : Alkylation of aromatic rings often yields mixtures of isomers, requiring rigorous purification .
  • Stability : Butoxymethyl ethers are prone to oxidative degradation, necessitating inert storage conditions .

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